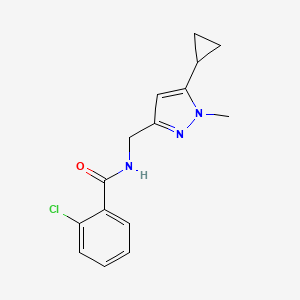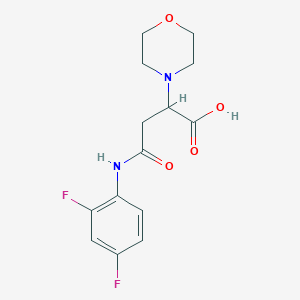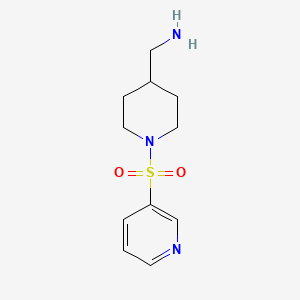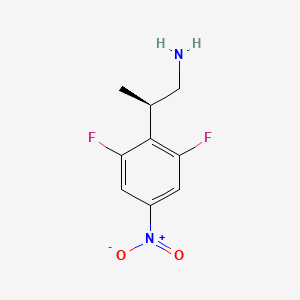
2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
A series of N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized using an appropriate synthetic route and characterized by elemental analysis and spectral data .
Molecular Structure Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Chemical Reactions Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .
Applications De Recherche Scientifique
Synthetic Applications and Biological Activity
Compounds related to 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide have been synthesized and evaluated for their potential in various biological activities. For example, benzothiazole derivatives have been designed and synthesized, showing significant in vivo inhibitory effects on tumor growth, highlighting the potential of these compounds in anticancer research (Yoshida et al., 2005). Similarly, benzamide-based 5-aminopyrazoles and their derivatives have been prepared and tested for their anti-influenza A virus activity, with several compounds exhibiting significant antiviral activities (Hebishy et al., 2020). These studies demonstrate the versatility of benzamide derivatives in developing new therapeutic agents.
Antimycobacterial and Analgesic Properties
Further research into N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has revealed promising antimycobacterial properties, with specific compounds showing significant activity against Mycobacterium tuberculosis (Nayak et al., 2016). Additionally, the synthesis and evaluation of pyrazoles and triazoles bearing a dibromoquinazoline moiety have been explored for their analgesic activity, contributing to the development of new analgesic drugs (Saad et al., 2011).
Crystal Structure and Molecular Interactions
The study of the crystal structure and molecular interactions of antipyrine-like derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has provided insights into the solid-state structures of these compounds. Analysis through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations has elucidated the stabilization mechanisms of their molecular assemblies, which could inform the design of new materials with specific properties (Saeed et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .
Orientations Futures
Pyrazole and its derivatives have attracted the attention of many researchers to study its skeleton chemically and biologically . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, it is expected that the combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part .
Propriétés
IUPAC Name |
2-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-14(10-6-7-10)8-11(18-19)9-17-15(20)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVUBRDDRFHASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Cl)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)
![1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983506.png)
![Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride](/img/structure/B2983510.png)



amino}propanoic acid](/img/structure/B2983518.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide](/img/structure/B2983520.png)
![Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2983521.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2983522.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)
![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)


